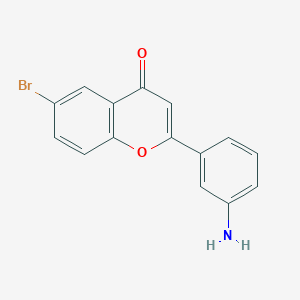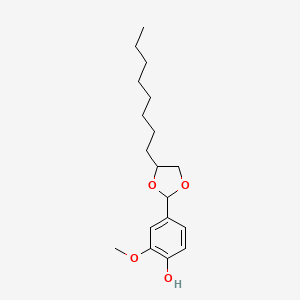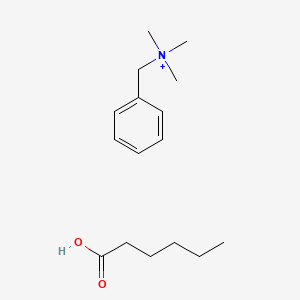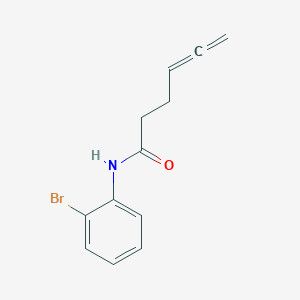![molecular formula C19H13FO2 B14177573 1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one CAS No. 923026-43-1](/img/structure/B14177573.png)
1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylbutynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one typically involves the reaction of 3-(4-fluorophenyl)prop-2-yn-1-ol with 4-phenylbut-3-yn-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Amines or thioethers.
Scientific Research Applications
1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)prop-2-yn-1-ol: A precursor in the synthesis of the target compound.
4-Phenylbut-3-yn-2-one: Another precursor used in the synthesis.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one is unique due to its combination of a fluorophenyl group and a phenylbutynone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
923026-43-1 |
|---|---|
Molecular Formula |
C19H13FO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C19H13FO2/c20-18-11-8-17(9-12-18)7-4-14-22-15-19(21)13-10-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2 |
InChI Key |
ANDCBRATUDNWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)COCC#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)

![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)



![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)


![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
